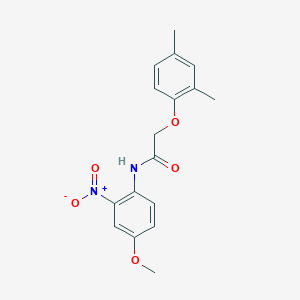
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMNA is a synthetic compound that belongs to the class of acetamides, and its molecular formula is C16H18N2O5.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce fever in animal models of fever. 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its potential use as a research tool in the study of inflammation, pain, and fever. It can also be used as a potential anticancer agent. However, one of the limitations of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of research could focus on the development of novel 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide analogs with improved pharmacological properties. Another area of research could focus on the use of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide in environmental science and agriculture could be explored.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenol with 4-methoxy-2-nitroaniline in the presence of acetic anhydride and pyridine. Another method involves the reaction of 2,4-dimethylphenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-7-16(12(2)8-11)24-10-17(20)18-14-6-5-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXORHQUCZVORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

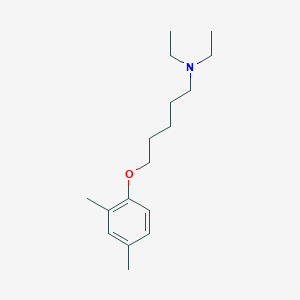

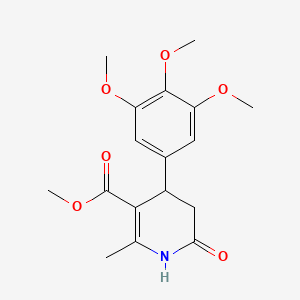
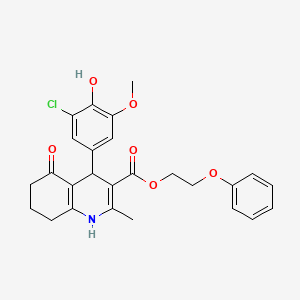
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
amino]methyl}phenol](/img/structure/B5110657.png)
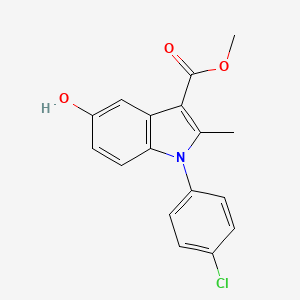
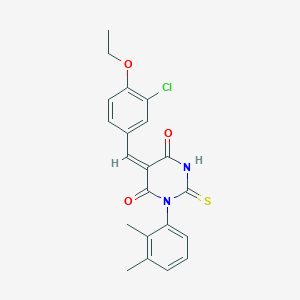

![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)